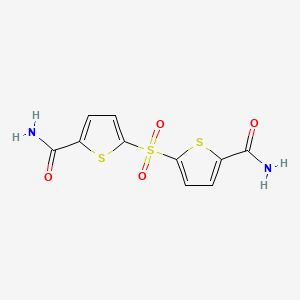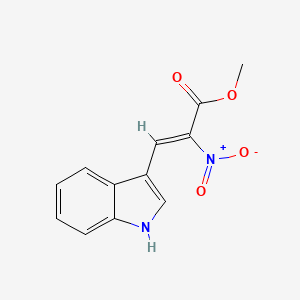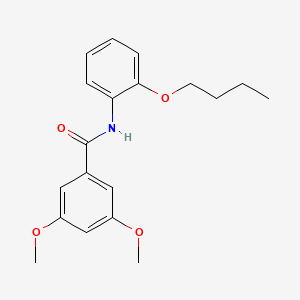![molecular formula C28H19Cl2FN2O B5031162 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)
2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole works by inhibiting the activity of several kinases that are involved in cancer cell growth and survival. It specifically targets BTK, AKT, and ERK, which are all important signaling pathways in cancer cells. By inhibiting these pathways, 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole can prevent cancer cells from growing and dividing, leading to their eventual death. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has also been shown to enhance the activity of other cancer treatments by sensitizing cancer cells to their effects.
Biochemical and Physiological Effects
2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the growth and survival of cancer cells by targeting several important signaling pathways. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has also been shown to enhance the activity of other cancer treatments by sensitizing cancer cells to their effects. In addition, 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been shown to have a low toxicity profile in preclinical studies, suggesting that it may be a safe and effective treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole for lab experiments is its specificity. It targets specific kinases that are involved in cancer cell growth and survival, which makes it an effective tool for studying these pathways. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has also been shown to have a low toxicity profile in preclinical studies, which makes it a safer alternative to other cancer treatments for lab experiments. However, one limitation of 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been shown to enhance the activity of these treatments in preclinical studies, so further research is needed to determine its potential in clinical trials. Another area of interest is its potential use in the treatment of specific types of cancer, such as lymphoma and leukemia. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has shown promising results in preclinical studies for these types of cancer, so further research is needed to determine its efficacy in clinical trials. Finally, further research is needed to determine the long-term safety and efficacy of 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole in humans. Clinical trials are needed to determine its potential as a safe and effective treatment for cancer.
Synthesemethoden
The synthesis of 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 5-chloro-2-nitrophenol with 2-chloro-6-fluorobenzyl bromide in the presence of a base to form 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl]-2-nitrophenol. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then reacted with diphenylacetonitrile in the presence of a base and a palladium catalyst to form the final product, 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, AKT, and ERK. 2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19Cl2FN2O/c29-20-14-15-25(34-17-22-23(30)12-7-13-24(22)31)21(16-20)28-32-26(18-8-3-1-4-9-18)27(33-28)19-10-5-2-6-11-19/h1-16H,17H2,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZMCLFAISCUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)OCC4=C(C=CC=C4Cl)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-acetyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5031098.png)
![5-bromo-2-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5031105.png)


![3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5031129.png)
![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)
![3-methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5031169.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)

![2-(4-methylphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5031181.png)
![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)